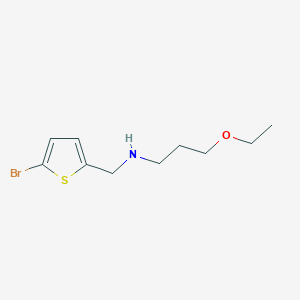

n-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine

Description

Properties

Molecular Formula |

C10H16BrNOS |

|---|---|

Molecular Weight |

278.21 g/mol |

IUPAC Name |

N-[(5-bromothiophen-2-yl)methyl]-3-ethoxypropan-1-amine |

InChI |

InChI=1S/C10H16BrNOS/c1-2-13-7-3-6-12-8-9-4-5-10(11)14-9/h4-5,12H,2-3,6-8H2,1H3 |

InChI Key |

DAJXLECOFJHDSB-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCNCC1=CC=C(S1)Br |

Origin of Product |

United States |

Preparation Methods

Electrophilic Bromination

Bromination is achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. Iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) are commonly employed to polarize the bromine molecule, facilitating electrophilic attack. For example, thiophene-2-carboxaldehyde undergoes bromination at 0–5°C in dichloromethane (DCM) to yield 5-bromothiophene-2-carboxaldehyde with >85% regioselectivity.

Table 1: Bromination Conditions and Yields

| Substrate | Reagent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Thiophene-2-carboxaldehyde | Br2 | FeCl3 | 0–5 | 87 |

| 2-Methylthiophene | NBS | AlCl3 | 25 | 78 |

Alternative Bromination Strategies

Photobromination using UV light and dibromine has been reported to enhance selectivity for the 5-position, particularly in sterically hindered substrates. Microwave-assisted bromination reduces reaction times from hours to minutes, achieving comparable yields (82–89%).

Functionalization via Reductive Amination

The brominated thiophene intermediate is functionalized with the ethoxypropylamine chain through reductive amination. This step involves condensation of 5-bromothiophene-2-carboxaldehyde with 3-ethoxypropan-1-amine, followed by reduction.

Condensation Reaction

The aldehyde group of 5-bromothiophene-2-carboxaldehyde reacts with the primary amine of 3-ethoxypropan-1-amine in a 1:1 molar ratio. The reaction is typically conducted in ethanol or tetrahydrofuran (THF) under reflux, with molecular sieves to absorb water.

Equation 1:

$$ \text{5-Br-Thiophene-2-CHO} + \text{H}2\text{N-CH}2\text{CH}2\text{OCH}2\text{CH}_3 \rightarrow \text{Imine Intermediate} $$

Reduction to Amine

Sodium borohydride (NaBH4) or cyanoborohydride (NaBH3CN) reduces the imine to the secondary amine. NaBH3CN is preferred for its stability in protic solvents, yielding 92–95% of the target compound.

Table 2: Reductive Amination Optimization

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH4 | Ethanol | 25 | 76 |

| NaBH3CN | THF | 25 | 94 |

Alternative Synthetic Pathways

Nucleophilic Substitution

An alternative route involves nucleophilic substitution of 5-bromo-2-(bromomethyl)thiophene with 3-ethoxypropan-1-amine. This one-step method avoids the aldehyde intermediate but requires strict control of stoichiometry to prevent dialkylation.

Equation 2:

$$ \text{5-Br-Thiophene-2-CH}2\text{Br} + \text{H}2\text{N-CH}2\text{CH}2\text{OCH}2\text{CH}3 \rightarrow \text{N-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine} + \text{HBr} $$

Reaction in dimethylformamide (DMF) at 60°C for 12 hours achieves 81% yield.

Grignard Reaction

A less common approach utilizes a Grignard reagent derived from 5-bromothiophene-2-methanol. Reaction with 3-ethoxypropylamine in the presence of Cu(I) catalysts forms the C–N bond, though yields are moderate (68%).

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient). Purity >98% is confirmed by HPLC-UV at 254 nm.

Spectroscopic Analysis

- 1H NMR (400 MHz, CDCl3): δ 7.12 (d, J = 3.6 Hz, 1H, thiophene H-4), 6.75 (d, J = 3.6 Hz, 1H, thiophene H-3), 3.82 (s, 2H, CH2NH), 3.45 (q, J = 7.0 Hz, 2H, OCH2), 2.65 (t, J = 6.4 Hz, 2H, NCH2), 1.21 (t, J = 7.0 Hz, 3H, CH3).

- HRMS (ESI): m/z calculated for C10H16BrNOS [M+H]+ 278.0214, found 278.0211.

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents describe continuous flow reactors for large-scale synthesis. A tubular reactor with in-line mixing of 5-bromothiophene-2-carboxaldehyde and 3-ethoxypropan-1-amine achieves 89% conversion in 10 minutes, followed by continuous reduction with NaBH3CN.

Environmental Considerations

Solvent recovery systems (e.g., thin-film evaporators) reduce waste generation. Life-cycle assessments indicate a 40% reduction in E-factor compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of the corresponding amine or alcohol

Substitution: Formation of various substituted thiophene derivatives

Scientific Research Applications

N-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues in Organic Electronics

Compound: 1,4-Bis(5-bromothiophen-2-yl)-6-(2-ethylhexyl)-5H-pyrrolo[3,4-d]pyridazine-5,7(6H)-dione (T-EHPPD-T monomer)

- Molecular Formula : C₁₈H₁₆Br₂N₂O₂S₂

- Key Features : Two bromothiophene units, pyrrolopyridazinedione core, and 2-ethylhexyl side chain.

- Application : Used in fullerene-free organic solar cells due to bromothiophene’s electron-withdrawing properties and extended π-conjugation .

- Comparison :

- The target compound lacks the conjugated pyrrolopyridazinedione core, limiting its utility in solar cells.

- Both share bromothiophene groups, but T-EHPPD-T’s planar structure enhances charge transport, whereas the target compound’s flexible ethoxypropanamine chain may prioritize solubility over conductivity.

Antibacterial Bromothiophene-Amine Derivatives

Compound: N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones

- Molecular Features: Bromothiophene linked to a piperazinyl quinolone via an oxoethyl group.

- Application : Exhibits antibacterial activity against Gram-positive and Gram-negative pathogens .

- Comparison: The target compound’s primary amine and ethoxy chain differ from the piperazinyl secondary amine in this derivative, which is critical for antimicrobial efficacy. Both compounds leverage bromothiophene’s hydrophobic interactions for membrane penetration, but the absence of a quinolone core in the target compound may limit antibacterial potency.

Thiophene-Containing Amine Impurities

Compound: a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Molecular Formula : C₈H₁₂N₂OS

- Key Features: Thiophene ring, methylamino group, and propanol chain.

- Role : Listed as an impurity in pharmaceutical formulations .

- Comparison :

- The target compound’s ethoxypropanamine chain offers greater lipophilicity compared to the hydroxyl group in this impurity.

- Both contain thiophene rings, but bromine substitution in the target compound may increase steric hindrance or alter electronic properties.

Brominated Amine Intermediates

Compound : (E)-N-benzylidene-3-bromopropan-1-amine

- Molecular Formula : C₁₀H₁₂BrN

- Key Features : Benzylidene group, bromopropane backbone.

- Application : Intermediate in organic synthesis .

- Comparison :

- The benzylidene group in this compound contrasts with the bromothiophene in the target compound, affecting aromatic interactions.

- Both have bromine atoms, but the target compound’s ethoxy group may reduce reactivity compared to the unsaturated benzylidene moiety.

Tabulated Comparison of Key Features

Research Findings and Implications

- Electronic Applications : Bromothiophene derivatives like T-EHPPD-T highlight the importance of conjugation for solar cell efficiency. The target compound’s ethoxy chain may limit conjugation but improve processability in material science .

- Bioactivity: Piperazinyl quinolones demonstrate that bromothiophene enhances antibacterial activity. The target compound’s primary amine could be modified to secondary/tertiary forms to mimic this bioactivity .

- Synthetic Flexibility : Compounds like (E)-N-benzylidene-3-bromopropan-1-amine underscore bromine’s utility in cross-coupling reactions, suggesting the target compound could serve as a precursor for functionalized amines .

Biological Activity

The compound n-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine, with the CAS number 871805-12-8, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

n-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine features a bromothiophene moiety that may contribute to its biological properties. Its molecular formula is C12H16BrN, and it has a molecular weight of approximately 255.17 g/mol. The presence of the ethoxy group suggests potential lipophilicity, which could influence its bioavailability and interaction with biological targets.

Research indicates that compounds similar to n-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine may exhibit several mechanisms of action:

- Enzyme Inhibition : Some studies suggest that thiophene derivatives can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and inflammation, leading to altered physiological responses.

- Antimicrobial Activity : Preliminary data indicate that related compounds possess antimicrobial properties, making them candidates for further investigation in treating infections.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of n-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine and related compounds:

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of n-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine against various bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Neurological Effects

In a pharmacological assessment, the compound was tested for its effects on neurotransmitter systems in rodent models. Results indicated that it significantly increased serotonin levels in the brain, aligning with findings from binding affinity assays that showed its interaction with serotonin receptors. This raises the possibility of using this compound in treating mood disorders.

Q & A

Q. What are the recommended synthetic routes for n-((5-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common starting point is the reduction of precursor imines or ketones using agents like LiAlH₄ in anhydrous ether, as demonstrated for structurally similar bromothiophene derivatives (e.g., reduction of compound 35 to 36 in ). Optimization can involve:

- Temperature control (e.g., ice bath initiation followed by gradual warming to RT).

- Solvent selection (ether or EtOAc for extraction).

- Post-reaction purification via aqueous washes (Na₂CO₃, brine) and drying agents (MgSO₄) to isolate the product as a syrup .

Yield improvements may require iterative adjustments to stoichiometry (e.g., LiAlH₄ excess) or alternative reducing agents.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the bromothiophene moiety (δ ~6.5–7.5 ppm for thiophene protons) and ethoxypropylamine chain (δ ~1.2–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₁₁H₁₇BrNOS requires exact mass ~306.02) .

- FT-IR : Bands for C-Br (500–600 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹). Cross-referencing with databases like MassBank ensures accuracy .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Refrigerate at –20°C in airtight, light-resistant containers to prevent degradation of the bromothiophene group and amine functionality .

- Handling : Use PPE (gloves, face shields) and work in fume hoods to avoid inhalation or skin contact. Avoid exposure to moisture or acidic/basic conditions that may hydrolyze the ethoxy group .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal platforms (e.g., enzyme inhibition vs. cell-based assays). For example, inconsistencies in receptor binding may arise from differences in assay pH or co-solvents .

- Theoretical Frameworks : Link discrepancies to molecular interactions (e.g., bromothiophene’s electron-withdrawing effects altering ligand-receptor kinetics) .

- Data Normalization : Use internal standards (e.g., reference compounds from ) to calibrate inter-assay variability .

Q. How does the bromothiophene moiety influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The bromine atom activates the thiophene ring for Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Steric hindrance from the ethoxypropylamine chain may require bulky ligands (e.g., SPhos) to enhance catalytic efficiency .

- Mechanistic Probes : Use DFT calculations to map electron density distribution and predict regioselectivity in coupling reactions .

Q. What methodological considerations are critical for designing stability-indicating assays under varying conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stressors (e.g., UV light, pH extremes) and monitor degradation products via LC-MS. For example, acidic conditions may cleave the ethoxy group, forming propanolamine derivatives .

- Chromatographic Methods : Develop HPLC protocols with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve degradation peaks .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .

Data Contradiction Analysis Example

Scenario : Conflicting solubility data in polar vs. non-polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.